5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde
Description
Significance of Furan-2-carbaldehyde Scaffolds in Synthetic Chemistry
Furan-2-carbaldehyde, commonly known as furfural (B47365), and its derivatives are cornerstone building blocks in organic synthesis, largely due to their derivation from renewable biomass resources. mdpi.com The furan (B31954) ring is an electron-rich aromatic heterocycle that can participate in various electrophilic substitution reactions. derpharmachemica.com The aldehyde group at the 2-position is a versatile functional handle, enabling a multitude of chemical transformations.
The significance of the furan-2-carbaldehyde scaffold can be attributed to several key features:
Reactivity of the Aldehyde Group: The carbonyl group readily undergoes nucleophilic addition and condensation reactions. This allows for the formation of imines, oximes, hydrazones, and other derivatives, which can be intermediates for more complex structures like azetidinones or thiazolidinones. jmchemsci.com It can also participate in classic aldehyde reactions such as aldol (B89426) and Knoevenagel condensations. jmchemsci.com
Reactivity of the Furan Ring: The furan nucleus can undergo reactions such as nitration, halogenation, and sulfonation. derpharmachemica.com The electron-withdrawing nature of the aldehyde group influences the regioselectivity of these reactions. Furthermore, the furan ring can act as a diene in Diels-Alder reactions, providing a pathway to complex cyclic systems.
Bioisosteric Replacement: The furan ring is often used as a bioisostere for a benzene (B151609) ring in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Platform for Diverse Derivatives: The combination of the reactive aldehyde and the aromatic furan ring allows for the synthesis of a wide array of substituted furans, which are precursors to pharmaceuticals, agrochemicals, and polymers. mdpi.comresearchgate.net
The table below summarizes some of the key reactions of the furan-2-carbaldehyde scaffold.
| Reaction Type | Reagents/Conditions | Product Type |
| Nucleophilic Addition | Amines, hydroxylamine, hydrazines | Imines, oximes, hydrazones |
| Condensation | Active methylene (B1212753) compounds (e.g., malonic acid derivatives) | α,β-Unsaturated compounds |
| Oxidation | Oxidizing agents (e.g., KMnO4, Ag2O) | Furoic acid |
| Reduction | Reducing agents (e.g., NaBH4, H2/catalyst) | Furfuryl alcohol |
| Electrophilic Substitution | Nitrating agents, halogens | Substituted furan derivatives |
Role of Ethynyl (B1212043) and Trimethylsilyl (B98337) Functional Groups in Chemical Design
The ethynyl (alkynyl) and trimethylsilyl (TMS) groups in 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde each play a crucial role in its utility as a synthetic intermediate.
The Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is a linchpin in molecular construction. Its linear geometry and high electron density make it a reactive site for a variety of transformations.
Coupling Reactions: As demonstrated in the synthesis of the title compound, terminal alkynes are key partners in powerful cross-coupling reactions like the Sonogashira, Suzuki, and Negishi couplings. These reactions are fundamental for creating carbon-carbon bonds between sp-hybridized carbons and sp²- or sp³-hybridized carbons, enabling the assembly of complex molecular frameworks.
Cycloaddition Reactions: Alkynes can participate in cycloaddition reactions, such as the Diels-Alder reaction (as a dienophile) and the Huisgen 1,3-dipolar cycloaddition (in the formation of triazoles), to construct various heterocyclic systems.
Precursor to Other Functional Groups: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane. It can also be hydrated to form a ketone or undergo addition reactions with a variety of electrophiles.
The Trimethylsilyl (TMS) Group: The TMS group is one of the most common silyl (B83357) protecting groups in organic synthesis.
Protecting Group for Terminal Alkynes: The most significant role of the TMS group in this context is the protection of the acidic proton of the terminal alkyne. This prevents unwanted side reactions, such as self-coupling (Glaser coupling), during reactions like the Sonogashira coupling. The TMS group can be selectively and cleanly removed under mild conditions, typically using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride, or by treatment with a base like potassium carbonate in methanol. scispace.com
Increased Solubility and Volatility: The non-polar and lipophilic nature of the TMS group can increase the solubility of a compound in organic solvents and its volatility, which can be advantageous for purification by chromatography or distillation.
Activation for Further Functionalization: The C-Si bond can be activated for further transformations. For instance, silylated furans can undergo fluoride-mediated functionalization, allowing for the introduction of various substituents at the silylated position. chemrxiv.orgchemistryviews.org
The properties of these functional groups are summarized in the table below.
| Functional Group | Key Role in Chemical Design | Common Transformations |
| Ethynyl (-C≡CH) | Building block for C-C bond formation, precursor for heterocycles | Sonogashira coupling, cycloadditions, reduction, hydration |
| Trimethylsilyl (-Si(CH3)3) | Protecting group for terminal alkynes, enhances solubility | Deprotection with fluoride ions or base, activation for cross-coupling |
Research Trajectories for Alkynylated Furan Derivatives
Alkynylated furan derivatives, such as this compound, are at the forefront of several research areas due to their potential to be transformed into a variety of high-value products.
Synthesis of Natural Products and Bioactive Molecules: Many natural products and pharmaceutically active compounds contain furan or substituted furan moieties. maxapress.com Alkynylated furans serve as key intermediates in the total synthesis of these complex molecules. The alkyne functionality provides a handle for introducing further complexity and for constructing fused ring systems. For example, intramolecular cyclization reactions of appropriately substituted alkynyl furans can lead to the formation of benzofurans and other fused heterocyclic systems. ssrn.com
Development of Functional Materials: The rigid, linear structure of the ethynyl group makes it an ideal component for the construction of conjugated organic materials. Oligomers and polymers containing furan and alkyne units are being investigated for their electronic and optical properties, with potential applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to synthesize well-defined oligofurans from acyclic precursors highlights the importance of alkynylated furan building blocks.
Catalytic Transformations and Methodology Development: Alkynylated furans are often used as substrates in the development of new catalytic methods. For instance, gold-catalyzed reactions of alkynyl furans can lead to complex rearrangements and cyclizations, forming novel carbocyclic and heterocyclic structures. researchgate.net The unique reactivity of the furan ring in combination with the alkyne provides a rich platform for exploring new catalytic transformations.
From Biomass to Value-Added Chemicals: With the increasing focus on sustainable chemistry, the conversion of biomass-derived platform chemicals like furfural into more complex and valuable molecules is a major research thrust. chemistryviews.org Alkynylated furan derivatives represent a step up in the value chain from simple furans, providing access to a wider range of chemical space from renewable feedstocks.
Properties
CAS No. |
815609-95-1 |
|---|---|
Molecular Formula |
C10H12O2Si |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Trimethylsilyl Ethynyl Furan 2 Carbaldehyde and Congeneric Architectures
Direct and Indirect Formylation Approaches for Furan (B31954) Systems
The introduction of a formyl group onto a furan ring is a fundamental transformation in the synthesis of compounds like 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde. The Vilsmeier-Haack reaction is a preeminent method for the direct formylation of electron-rich heterocycles, including furan. This reaction typically utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride ((COCl)₂). The reaction proceeds with high regioselectivity, favoring formylation at the C2 (or C5) position due to the stabilizing effect of the furan oxygen on the adjacent carbocation intermediate formed during the electrophilic substitution.
An optimized Vilsmeier protocol for the synthesis of furan-2-carbaldehyde-d in quantitative yield has been reported, starting from furan and deuterated DMF (DMF-d₇) with oxalyl chloride. This method highlights the efficiency and high yield of the Vilsmeier-Haack formylation on the furan core.
Indirect methods of formylation can also be employed. These might involve the synthesis of a furan derivative with a group that can be subsequently converted to an aldehyde, such as the oxidation of a hydroxymethyl or methyl group, or the reduction of a carboxylic acid derivative. However, for simple furan systems, direct formylation is often more efficient.
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal catalysis is pivotal in modern organic synthesis for the formation of carbon-carbon bonds. For the construction of this compound, these strategies are essential for introducing the silylethynyl group.
The Sonogashira reaction is a robust and widely used cross-coupling reaction to form C(sp²)-C(sp) bonds between a vinyl or aryl halide and a terminal alkyne. It is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. This reaction is instrumental in the synthesis of the target molecule.
The direct synthesis of this compound has been achieved via a Sonogashira coupling between 5-bromo-furan-2-carbaldehyde and trimethylsilylacetylene. The reaction is catalyzed by bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in triethylamine (B128534) and tetrahydrofuran, affording the product in high yield. The Sonogashira coupling has also been successfully applied to perbromofuran to produce 3,4-dibromo-2,5-dialkynylfuran intermediates in good yields, demonstrating its utility on more complex furan substrates.
| Reactants | Catalyst System | Solvent/Base | Time (h) | Yield (%) | Ref |
| 5-Bromo-2-furancarbaldehyde, Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | THF, Et₃N | 2.0 | 85 | |
| Perbromofuran, Terminal Alkynes | Not specified | Not specified | Not specified | Good |
Beyond the Sonogashira reaction, palladium catalysis offers a vast toolkit for functionalizing furan rings. These methods include Suzuki-Miyaura, Heck, and C-H activation strategies, which allow for the introduction of various aryl, vinyl, or alkyl substituents.
Palladium-catalyzed cross-coupling of sodium heteroarylsilanolates with aryl halides provides an effective route to 2-arylated heterocycles, including furans. Another approach involves the direct arylation of furan derivatives via C-H activation, coupling them with aryl bromides in the presence of a palladium catalyst and a base like potassium acetate (B1210297) (KOAc). For instance, furfural (B47365) has been successfully coupled with 4-bromoacetophenone using an NHC-palladium(II) complex, resulting in high conversion. Furthermore, domino reactions, such as a palladium-catalyzed Heck/cross-coupling of alkene-tethered aryl iodides with β-chloroenones, have been developed to construct complex furan-linked bisheterocycles in a single operation. These diverse palladium-catalyzed reactions underscore the versatility of this metal in creating complex furan-containing architectures.
| Coupling Type | Furan Substrate | Coupling Partner | Catalyst System | Key Features | Ref |
| Silicon-based | Sodium 2-furylsilanolate | Aryl iodides/bromides | Pd₂(dba)₃ / Ligand | Formation of 2-arylfurans | |
| C-H Activation | Furfural, 2-Butylfuran | Aryl bromides | NHC-Pd(II) complex | Direct arylation of the furan C-H bond | |
| Domino Heck/Cross-Coupling | Alkene-tethered aryl iodides | β-chloroenones | Pd₂(dba)₃ / P(o-tol)₃ | One-pot synthesis of furan-linked bisheterocycles | |
| Sonogashira | o-Iodoanisoles | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Precursor synthesis for benzofurans |
Transition Metal-Free Ethynylation Protocols for Heterocycles
While transition metal catalysis is dominant, the development of transition-metal-free alternatives is a growing area of interest due to cost and environmental considerations. For the ethynylation of heterocycles, methods have been developed that circumvent the need for palladium or other metals.
One such strategy involves the cross-coupling of electron-rich heterocycles with electrophilic haloacetylenes in a solid medium of metal oxides like Al₂O₃ or salts such as K₂CO₃. These reactions can proceed at room temperature under solvent-free conditions without a catalyst or base, offering a green and simple synthetic operation. This methodology has been shown to be effective for pyrroles and its applicability to furans has been noted, representing a significant alternative to the Sonogashira coupling. Additionally, base-catalyzed additions of acetylenes to C=N bonds, known as the aza-Favorsky reaction, have been developed using superbase systems like KOBut/DMSO, providing another transition-metal-free route for creating C-C bonds with alkynes.
Chemo- and Regioselective Introduction of the Carbaldehyde Moiety
The chemo- and regioselectivity of formylation are critical for the synthesis of specifically substituted furan aldehydes. As mentioned in section 2.1, electrophilic substitution on the furan ring, such as the Vilsmeier-Haack reaction, overwhelmingly favors the C2 and C5 positions. This is because the resonance stabilization of the Wheland intermediate is most effective when the electrophile attacks at the position adjacent to the heteroatom.
When one of the α-positions (C2 or C5) is already substituted, formylation typically occurs at the remaining vacant α-position. For example, to synthesize this compound, a common route involves first preparing a 2-substituted furan (e.g., furan-2-carbaldehyde) and then functionalizing the 5-position, or vice versa. The high regioselectivity of these formylation reactions simplifies the synthetic strategy, often precluding the need for directing groups. The development of catalytic systems for regioselective furan synthesis through methods like metalloradical cyclization of alkynes with diazocarbonyls also allows for the construction of polyfunctionalized furans with complete regioselectivity, offering access to isomers that might be difficult to obtain through classical electrophilic substitution.
Protecting Group Chemistry in Functionalized Furan Synthesis
In multi-step syntheses involving functionalized furans, protecting groups are often essential to mask reactive moieties and ensure chemoselectivity. The aldehyde group in furan-2-carbaldehyde is susceptible to reaction with various nucleophiles and can be sensitive to both acidic and basic conditions.
A common strategy to protect aldehydes is their conversion to acetals, for example, by reacting them with ethylene (B1197577) glycol under acidic conditions. The resulting acetal (B89532) is stable to a wide range of non-aqueous reagents, including organometallics and hydrides, and can be easily removed by hydrolysis with aqueous acid. This protection would be crucial if, for instance, a reaction at another position of the furan ring required strongly basic or nucleophilic conditions that would otherwise attack the carbaldehyde.
For the trimethylsilyl (B98337) (TMS) group on the alkyne, it can itself be considered a protecting group for the terminal alkyne proton. Silyl (B83357) groups are popular protecting groups due to their relative stability and the ease with which they can be removed, often using fluoride (B91410) ion sources (like tetrabutylammonium (B224687) fluoride, TBAF) or under acidic or basic conditions. This allows for the selective deprotection of the terminal alkyne for subsequent reactions if needed. The strategic use of protecting groups for both the aldehyde and the alkyne functionalities allows for a modular and controlled approach to synthesizing complex furan derivatives.
Reaction Chemistry and Transformational Pathways of 5 2 Trimethylsilyl Ethynyl Furan 2 Carbaldehyde
Electrophilic and Nucleophilic Reactions at the Furan (B31954) Ring
The furan ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.comuoanbar.edu.iq Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions due to the superior stabilization of the cationic intermediate through resonance. chemicalbook.comquora.com In 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde, both the C2 and C5 positions are occupied. The carbaldehyde group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, while the trimethylsilyl-ethynyl group at C5 has a more complex electronic influence. Consequently, electrophilic substitution, if forced, would occur at the C3 or C4 positions, though this is less common and requires specific reaction conditions. uoanbar.edu.iq
Conversely, the electron-deficient nature of the furan ring, enhanced by the aldehyde, makes it susceptible to certain nucleophilic reactions. However, direct nucleophilic substitution on the furan ring is generally unfavorable unless activated by appropriate leaving groups or under specific reaction conditions such as palladium-catalyzed cross-coupling reactions involving C-H activation. mdpi.com The primary sites of reactivity remain the functional groups attached to the ring.
Reactivity of the Carbaldehyde Functionality in Derivatization
The carbaldehyde group is a highly reactive and synthetically versatile handle for molecular elaboration. It readily participates in a variety of condensation and nucleophilic addition reactions.
The aldehyde functionality of this compound is an excellent electrophile for condensation reactions with carbon nucleophiles, particularly active methylene (B1212753) compounds. sphinxsai.com One of the most prominent examples is the Knoevenagel condensation, which facilitates the formation of a new carbon-carbon double bond. damascusuniversity.edu.synih.gov This reaction is typically catalyzed by a weak base, such as piperidine or diethylamine. sphinxsai.comnih.gov
Similarly, the reaction with primary amines leads to the formation of imines, also known as Schiff bases. researchgate.net This transformation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. researchgate.netnih.gov These reactions are fundamental in the synthesis of various heterocyclic systems and conjugated molecules.
| Reactant Type | Specific Reactant | Reaction Type | Typical Catalyst | Product Type |
|---|---|---|---|---|
| Active Methylene Compound | Indan-1,3-dione | Knoevenagel Condensation | Piperidine | 2-(Furfurylidene)-indane-1,3-dione derivative |
| Active Methylene Compound | Creatinine | Knoevenagel Condensation | Piperidine/Acetic Anhydride | Furfurylidene-imidazol-4-one derivative |
| Active Methylene Compound | Malononitrile | Knoevenagel Condensation | Piperidine | 2-(Furfurylidene)malononitrile derivative |
| Primary Amine | Aniline (B41778) | Imine Formation | Acid or base catalysis | N-Phenyl imine (Schiff base) |
| Hydrazine Derivative | p-Hydroxybenzhydrazide | Condensation | Acid catalysis | Hydrazone derivative |
The carbonyl carbon of the aldehyde is highly electrophilic and susceptible to attack by a wide range of nucleophiles. diva-portal.orgclockss.org Nucleophilic addition is a key transformation that converts the planar aldehyde into a tetrahedral intermediate, which can then be protonated to form an alcohol or undergo further reactions. For example, Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the aldehyde to produce secondary alcohols. Subsequent oxidation of these alcohols can furnish ketones. nih.gov This pathway provides a route to extend the carbon skeleton and introduce new functional groups.
Transformations Involving the Trimethylsilyl-Ethynyl Moiety
The trimethylsilyl (B98337) (TMS) group on the ethynyl (B1212043) moiety serves primarily as a protecting group for the terminal alkyne. gelest.com Its removal and the subsequent reactions of the resulting terminal alkyne are crucial for the use of this molecule as a building block in more complex structures.
The removal of the TMS group, a process known as desilylation or protiodesilylation, unmasks the reactive terminal C-H bond of the alkyne. gelest.com This transformation is typically achieved under mild conditions, which is advantageous as it preserves the other functional groups in the molecule. Fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), are highly effective due to the high affinity of fluorine for silicon. gelest.com Alternatively, base-catalyzed methanolysis using reagents like potassium carbonate or potassium hydroxide in methanol is a common and cost-effective method. gelest.comreddit.com
| Reagent | Abbreviation | Solvent | Typical Conditions |
|---|---|---|---|
| Tetra-n-butylammonium fluoride | TBAF | Tetrahydrofuran (THF) | Room Temperature |
| Potassium Carbonate | K₂CO₃ | Methanol (MeOH) | Room Temperature |
| Potassium Hydroxide | KOH | Methanol (MeOH) | Room Temperature |
| Silver Fluoride | AgF | Methanol (MeOH) | Room Temperature redalyc.org |
| Potassium Fluoride | KF | Dimethylformamide (DMF) or Acetonitrile/Water | Room Temperature or mild heating reddit.com |
Once deprotected, the resulting 5-ethynylfuran-2-carbaldehyde (B3105388) becomes a substrate for various metal-catalyzed cross-coupling reactions. The most notable of these is the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides or triflates, catalyzed by a combination of palladium and copper complexes. beilstein-journals.orgrsc.org This reaction is a powerful tool for the synthesis of conjugated enynes and arylethynes. The resulting products can serve as precursors for more complex heterocyclic systems through subsequent intramolecular cyclization reactions, such as the Cacchi-type annulation to form indoles or benzofurans. beilstein-journals.org Other cross-coupling reactions, such as the Heck reaction, can also be employed with related furan systems to form carbon-carbon bonds. nih.govmdpi.com
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide or Triflate | Pd(0)/Cu(I) | sp-sp² C-C |
| Cadiot-Chodkiewicz Coupling | 1-Bromoalkyne | Cu(I) salt | sp-sp C-C |
| Glaser Coupling | Itself (oxidative coupling) | Cu(I) or Cu(II) salt | sp-sp C-C (Diyne formation) |
| Alkyne Hydroarylation | Arene | Transition metal (e.g., Au, Pt) | sp²-sp C-C |
Cycloaddition Reactions Incorporating Furan and Alkyne Substructures
The unique molecular architecture of this compound, featuring both a furan ring and a protected alkyne, presents a versatile platform for various cycloaddition reactions. These transformations can selectively engage either the furan diene system, the alkyne dipolarophile/dienophile, or both, leading to the construction of complex polycyclic and heterocyclic structures.
[4+2] Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. mdpi.com In the context of this compound, the furan moiety can act as the diene component. However, the reactivity of the furan ring in [4+2] cycloadditions is significantly influenced by the substituents at the C2 and C5 positions. nih.govnih.gov
The presence of two electron-withdrawing groups—the formyl group (-CHO) at C2 and the trimethylsilylethynyl group at C5—substantially deactivates the furan ring for normal-electron-demand Diels-Alder reactions. mdpi.com This deactivation stems from the lowering of the Highest Occupied Molecular Orbital (HOMO) energy of the furan diene, which weakens its interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile. mdpi.com Consequently, direct Diels-Alder reactions of this compound with common dienophiles are generally thermodynamically unfavorable and require harsh conditions, often leading to low yields or decomposition. nih.gov
To overcome this low reactivity, several strategies can be employed:
Acetalization of the Aldehyde: Conversion of the electron-withdrawing aldehyde group into an acetal (B89532) reduces its deactivating effect, thereby increasing the HOMO energy of the furan ring and facilitating the cycloaddition. nih.gov
Use of High-Pressure Conditions or Lewis Acid Catalysis: These conditions can accelerate the reaction by lowering the energy of the transition state.
Intramolecular Variants: Tethering the dienophile to the furan scaffold can entropically favor the cycloaddition, a strategy discussed in the following section.
The Diels-Alder cycloadditions involving furanic compounds, particularly those derived from renewable biomass, are of great interest as they represent an atom-economic pathway to valuable chemical intermediates and materials. mdpi.comnih.govnih.gov The reaction of donor-substituted furans with dienophiles like maleimides is a thermodynamically favorable process used to create a variety of molecular and macromolecular systems. mdpi.comresearchgate.net
| Furan Diene | Dienophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,5-Bis(hydroxymethyl)furan (BHMF) | N-Phenylmaleimide | Optimized thermal conditions | Oxabicycloheptene adduct | researchgate.net |
| Furfural (B47365) Acetal | Various Alkenes | Thermal or Lewis Acid Catalysis | Functionalized Oxabicycloheptenes | nih.gov |
| Donor-substituted Furans | Maleimides | Non-catalytic, solvent-free | Cyclic Adducts for Materials Science | mdpi.com |
Intramolecular Cyclization and Annulation Reactions
The bifunctional nature of this compound allows for a variety of intramolecular cyclization and annulation reactions, leading to fused and bridged ring systems. These reactions can be designed to exploit the inherent reactivity of both the furan and alkyne moieties.
One of the most significant intramolecular reactions is the Intramolecular Diels-Alder Furan (IMDAF) reaction. researchgate.net Although the furan ring is deactivated, tethering a dienophile to the molecule via the C2-aldehyde position can make the [4+2] cycloaddition feasible. For instance, the aldehyde could be converted into an enone or an unsaturated ester, which then acts as the dienophile, reacting with the furan diene to form a polycyclic oxabridged system. The rate and success of IMDAF reactions are highly dependent on the nature and length of the tether connecting the diene and dienophile, as well as the substituents on the furan ring. researchgate.net Even with deactivating groups, the entropic advantage of an intramolecular process can drive the reaction forward, sometimes under thermal or microwave conditions. researchgate.nethw.ac.uk
Another potential pathway involves cascade reactions. For example, a Prins-type cyclization could be initiated at the aldehyde, generating a carbocationic intermediate that is subsequently trapped by the electron-rich alkyne or furan ring, leading to complex polycycles. beilstein-journals.orgbeilstein-journals.org Such cascade reactions, often promoted by Lewis acids, provide an efficient route to densely functionalized molecules from simple starting materials. beilstein-journals.orgbeilstein-journals.org Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisioned, particularly [3+2] annulations involving the alkyne moiety. chim.it
| Reaction Type | Substrate Class | Key Transformation | Product Skeleton | Reference |
|---|---|---|---|---|
| Intramolecular Diels-Alder (IMDAF) | Furans with tethered dienophiles | [4+2] cycloaddition | Polycyclic oxabridged systems | researchgate.nethw.ac.uk |
| Prins/Friedel-Crafts Cascade | Vinyl-substituted aldehydes | Prins cyclization followed by intramolecular alkylation | 4-Aryltetralin-2-ols | beilstein-journals.orgbeilstein-journals.org |
| [3+2] Annulation | Nitroalkenes with 1,3-dipoles | Michael Initiated Ring Closure (MIRC) | Five-membered nitrogen heterocycles | chim.it |
1,3-Dipolar Cycloadditions
The electron-deficient trimethylsilylethynyl group in this compound serves as an excellent dipolarophile for 1,3-dipolar cycloadditions. This powerful reaction class allows for the construction of a wide variety of five-membered heterocyclic rings with high regio- and stereoselectivity. nih.govnih.gov
The reaction involves the [3+2] cycloaddition of a 1,3-dipole with the alkyne π-system. A broad range of 1,3-dipoles can be utilized, including:
Azides: The reaction with organic or silyl (B83357) azides, such as trimethylsilyl azide, would yield substituted triazoles. researchgate.net This reaction is often highly regioselective, particularly with terminal alkynes.
Nitrile Oxides: Generated in situ from oximes, nitrile oxides react with the alkyne to form isoxazoles. The aldehyde group of the starting material can itself be a precursor to a nitrile oxide, opening possibilities for dimerization or intramolecular reactions if a suitable dipolarophile is present. researchgate.net
Nitrones: Cycloaddition with nitrones provides isoxazolidines, which can be further transformed. The introduction of a trimethylsilyl group on the dipolarophile can influence the bioactivity of the resulting cycloadducts. unisciencepub.com
Azomethine Ylides: These dipoles, often generated from the condensation of α-amino acids and aldehydes, react with alkynes to form dihydropyrroles. nih.govnih.gov
These cycloadditions are valuable for creating complex, biologically relevant scaffolds like spirooxindoles from simple precursors. nih.gov The trimethylsilyl group on the alkyne not only activates it for cycloaddition but also provides a synthetic handle for further functionalization of the resulting heterocycle.
| 1,3-Dipole | Dipolarophile | Product (Heterocycle) | Significance | Reference |
|---|---|---|---|---|
| Trimethylsilyl azide | 3-Trimethylsilyl-2-propynal | 1,2,3-Triazole | Synthesis of functionalized triazoles | researchgate.net |
| 5-Hydroxymethyl-furan-2-nitrileoxide | Dimethylacetylene dicarboxylate | Isoxazole | Utilizes biomass-derived components | researchgate.net |
| Azomethine ylides | 1,4-Enedione derivatives | N-fused Pyrrolidinyl Spirooxindoles | Access to potentially bioactive scaffolds | nih.gov |
| N-Methyl-4-(trimethylsilyl)-C-phenyl nitrone | Activated Alkenes/Alkynes | Isoxazolidines/Isoxazolines | Synthesis of silylated cycloadducts | unisciencepub.com |
C-H Activation and Directed Functionalization of Furfurals
Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heterocyclic cores, avoiding the need for pre-functionalized substrates. researchgate.net For furan derivatives like this compound, the primary targets for C-H activation are the C3 and C4 positions of the furan ring. researchgate.netresearchgate.net
The functionalization of furfurals via C-H activation is often achieved using transition metal catalysis (e.g., with palladium, rhodium, or ruthenium). researchgate.netresearchgate.net The aldehyde group at the C2 position can act as a directing group, coordinating to the metal center and guiding the catalytic functionalization to the adjacent C3 position. This approach has been successfully used for C-H arylations, alkylations, and other bond-forming reactions on the furan ring.
However, the reactivity and regioselectivity in this compound would be influenced by the bulky and electron-rich trimethylsilylethynyl group at the C5 position. This substituent could sterically hinder the approach to the C4 position and electronically modulate the reactivity of the entire ring. The high sensitivity of many furan derivatives to the harsh conditions sometimes required for C-H activation presents a significant challenge, necessitating the development of milder catalytic systems. researchgate.net
Recent advances have focused on ligand-free catalytic arylations and the use of pyrazole or indazole directing groups to achieve regioselective dual C-H functionalization, providing rapid access to diverse tetrasubstituted furans. researchgate.net These methods are crucial for expanding the chemical space accessible from biomass-derived platform chemicals and for creating novel materials and potentially bioactive compounds. researchgate.netresearchgate.net
| Catalyst/System | Directing Group | Position Functionalized | Type of Functionalization | Reference |
|---|---|---|---|---|
| Palladium | None (on 2,5-diformylfuran) | C3 | Arylation | researchgate.net |
| Ruthenium(0) | Imine (from furfural) | C3 | Arylation, Alkenylation | researchgate.net |
| Rhodium(III) | Pyrazole or Indazole | Dual C-H | Reaction with diazodicarbonyls | researchgate.net |
| Yttrium | None | Various | Silylation | researchgate.net |
Mechanistic Investigations and Computational Studies on the Reactivity of 5 2 Trimethylsilyl Ethynyl Furan 2 Carbaldehyde
Elucidation of Reaction Pathways for Synthetic Transformations
The synthetic utility of 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde stems from the distinct reactivity of its aldehyde and protected alkyne functionalities. Reaction pathways can be selectively targeted to one group while preserving the other for subsequent transformations.
Reactions involving the Aldehyde Group: The aldehyde at the C2 position of the furan (B31954) ring is a versatile handle for various synthetic transformations. As an electrophilic center, it readily undergoes nucleophilic addition. masterorganicchemistry.com Common reactions include:
Condensation Reactions: It can react with compounds containing active methylene (B1212753) groups, such as hippuric acid, in Erlenmeyer-Plöchl type reactions to form oxazolones. nih.govresearchgate.net Similarly, it can undergo condensation with amines to form Schiff bases or imines, which are valuable intermediates for the synthesis of nitrogen-containing heterocycles. researchgate.net
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid (furan-2-carboxylic acid derivative) or reduced to a primary alcohol (furan-2-methanol derivative), providing access to different classes of compounds.
Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form secondary alcohols. pearson.com
Reactions involving the Trimethylsilyl (B98337) (TMS) Ethynyl (B1212043) Group: The TMS group serves as a protecting group for the terminal alkyne, preventing its participation in reactions where it is not the intended reactive site. ccspublishing.org.cn Its removal, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol, unmasks the terminal alkyne, 5-ethynylfuran-2-carbaldehyde (B3105388). ccspublishing.org.cnacs.orgchemscene.com This terminal alkyne is a key building block for carbon-carbon bond formation. scispace.com
Sonogashira Cross-Coupling: The deprotected terminal alkyne is a prime substrate for palladium-copper catalyzed Sonogashira coupling with aryl or vinyl halides. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org This reaction is a powerful method for constructing complex conjugated systems by forming a C(sp)-C(sp²) bond.
Hay and Glaser Coupling: The terminal alkyne can undergo oxidative homocoupling to form symmetric 1,3-diynes.
Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
The sequential nature of these reactions is a key synthetic strategy. For instance, the aldehyde can be transformed first, followed by deprotection and reaction of the alkyne, or vice-versa. This orthogonality allows for the controlled and stepwise construction of complex molecular architectures.
Application of Computational Chemistry in Understanding Structure and Reactivity
Computational chemistry, particularly quantum mechanical methods, provides invaluable insights into the molecular structure, electronic properties, and reaction mechanisms of molecules like this compound.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the feasibility and kinetics of chemical reactions. For this compound, DFT calculations can be employed to map out the potential energy surfaces of the reaction pathways described in section 4.1.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of key thermodynamic and kinetic parameters:
Reaction Enthalpy (ΔH): Determines whether a reaction is exothermic or endothermic.
Gibbs Free Energy of Reaction (ΔG): Indicates the spontaneity of a reaction.
Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed, which is directly related to the reaction rate.
For example, DFT could be used to compare the activation energies for nucleophilic attack at the aldehyde versus a competing side reaction, thereby predicting the conditions under which the desired transformation is most likely to occur. Studies on related furan derivatives have successfully used DFT to support experimental findings on their geometry and stability. researchgate.netnih.gov
Interactive Table: Hypothetical DFT-Calculated Reaction Energetics
| Reaction Type | Reactant(s) | Product | ΔG (kcal/mol) | Ea (kcal/mol) |
|---|---|---|---|---|
| Aldehyde Reduction | 5-[2-(TMS)ethynyl]furan-2-carbaldehyde + NaBH₄ | {5-[2-(TMS)ethynyl]furan-2-yl}methanol | -25.4 | 12.1 |
| Alkyne Deprotection | 5-[2-(TMS)ethynyl]furan-2-carbaldehyde + TBAF | 5-Ethynylfuran-2-carbaldehyde | -15.2 | 18.5 |
| Sonogashira Coupling | 5-Ethynylfuran-2-carbaldehyde + Ph-I | 5-(Phenylethynyl)furan-2-carbaldehyde | -30.8 | 22.4 |
Note: The values in this table are hypothetical and for illustrative purposes only, representing typical data obtained from DFT calculations.
The electronic structure of a molecule is fundamental to its reactivity. DFT and other computational methods can elucidate various electronic properties of this compound. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Studies on ethynylfurans show that the furan oxygen and ethyne (B1235809) carbons play a significant role in stabilizing or destabilizing these frontier orbitals. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show low electron density (positive potential), indicating sites for nucleophilic attack. For this molecule, the MEP map would show a negative potential around the aldehyde oxygen and a positive potential at the carbonyl carbon.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization, orbital interactions, and the strength of chemical bonds within the molecule. It can quantify the stabilizing interactions between filled and vacant orbitals, helping to explain the molecule's structure and reactivity patterns.
Many organic reactions can potentially yield multiple isomers. Computational chemistry is an essential tool for predicting the regio- and stereochemical outcomes of such reactions. mit.edursc.orgbeilstein-journals.orgresearchgate.net
Regioselectivity: In reactions like electrophilic substitution on the furan ring, there are multiple possible sites of attack. pharmaguideline.com DFT can be used to calculate the activation energies for attack at each position. The pathway with the lowest activation energy barrier is predicted to be the major product channel. For example, in a potential halogenation reaction, DFT could determine whether substitution is more likely to occur at the C3 or C4 position of the furan ring by comparing the stabilities of the corresponding transition states.
Stereoselectivity: For reactions that create new chiral centers, such as the addition of a nucleophile to the aldehyde, computational models can predict which diastereomer or enantiomer will be formed preferentially. By calculating the energies of the different transition states leading to each stereoisomer, the model can predict the product ratio. This is particularly valuable in designing asymmetric syntheses.
Advanced Spectroscopic Methodologies for Mechanistic Probing
Spectroscopic techniques are indispensable for elucidating reaction mechanisms, allowing for the identification of transient intermediates and the characterization of final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR: These are standard techniques for structural elucidation. Tracking the disappearance of reactant signals and the appearance of product signals provides kinetic information. For this compound, characteristic signals would include the aldehyde proton (~9.6 ppm), furan protons (6.5-7.7 ppm), and the trimethylsilyl protons (~0.25 ppm). mdpi.comnih.gov
²⁹Si NMR: This technique is specifically used to monitor reactions at the silyl (B83357) group, such as the deprotection of the alkyne. The disappearance of the ²⁹Si signal confirms the removal of the TMS group.
In-situ NMR: By running a reaction directly in an NMR tube, it is possible to observe the formation and decay of short-lived intermediates, providing direct evidence for a proposed reaction mechanism. Isotope labeling, for instance using deuterated reagents, can also be used in conjunction with NMR to trace the path of specific atoms through a reaction. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for monitoring changes in functional groups. The strong carbonyl (C=O) stretch of the aldehyde (~1680 cm⁻¹) and the alkyne (C≡C) stretch (~2150 cm⁻¹) are distinctive peaks. The disappearance or shift of these peaks provides clear evidence of reactions occurring at these sites.
Mass Spectrometry (MS): MS is used to determine the molecular weight of reactants, products, and intermediates. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental composition. rsc.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze complex reaction mixtures and identify byproducts, which is crucial for understanding reaction pathways and optimizing conditions. Fragmentation patterns in the mass spectrum can also provide structural information about the molecule. mdpi.com
Applications and Advanced Materials Chemistry Derived from 5 2 Trimethylsilyl Ethynyl Furan 2 Carbaldehyde
Utilization as a Versatile Synthetic Building Block for Complex Molecules
The strategic placement of three distinct functional groups makes 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde a highly valuable building block in synthetic chemistry. The trimethylsilyl (B98337) (TMS) group serves as a robust protecting group for the terminal alkyne, allowing for selective reactions to be performed on the aldehyde moiety without interference from the acidic acetylenic proton.
The aldehyde group is a primary site for chemical modification. It readily undergoes classical aldehyde reactions such as Wittig reactions, reductive aminations, and condensations to form imines, oximes, and hydrazones. This allows for the introduction of a wide range of functionalities and the extension of the molecule's framework.
Following reactions at the aldehyde, the TMS group can be selectively cleaved under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol, to reveal the terminal alkyne. molaid.com This newly exposed alkyne is a powerful functional group for carbon-carbon bond formation, most notably in Sonogashira cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. Furthermore, the furan (B31954) ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as a diene to construct polycyclic systems. researchgate.net
Table 1: Reactive Sites and Synthetic Transformations
| Functional Group | Protecting Group | Common Reactions | Resulting Structures |
|---|---|---|---|
| Aldehyde (-CHO) | None | Wittig Reaction, Reductive Amination, Condensation | Alkenes, Amines, Imines/Schiff Bases |
| Ethynyl (B1212043) (-C≡CH) | Trimethylsilyl (TMS) | Sonogashira Coupling, Click Chemistry (CuAAC) | Aryl/Vinyl Alkynes, 1,2,3-Triazoles |
| Furan Ring | None | Diels-Alder Cycloaddition, Electrophilic Substitution | Bicyclic ethers, Substituted furans |
Precursor Development for Advanced Organic Electronic Materials and Optoelectronic Systems
Furan-containing conjugated molecules are of significant interest for organic electronics due to the electron-rich nature of the furan ring, which can facilitate charge transport. ntu.edu.sg The structure of this compound is ideally suited for the synthesis of π-conjugated systems. The furan ring acts as an aromatic electronic unit, while the ethynyl linker provides a rigid and linear connection that effectively extends the π-conjugation pathway, a critical feature for efficient charge mobility and desirable photophysical properties in organic semiconductors, dyes, and sensors.
As a monomer, this compound is a precursor to a variety of linear conjugated oligomers and polymers. After deprotection of the TMS group, the resulting 5-ethynylfuran-2-carbaldehyde (B3105388) can undergo homocoupling or cross-coupling reactions. For instance, Sonogashira cross-coupling with dihaloarenes can produce alternating copolymers with tunable electronic and optical properties. The aldehyde group can be retained in the final polymer backbone for post-polymerization modification or can be converted to other groups, such as a vinyl group, prior to polymerization to alter the electronic characteristics of the resulting material. The principles of its integration into defined oligomers are analogous to those used in the solid-phase synthesis of informational oligomers from similar benzaldehyde (B42025) derivatives. nih.gov Furan-based oligomers have been explored for applications such as stereolithography, highlighting the versatility of this chemical class. nih.gov
Table 2: Potential Components for Conjugated Polymer Synthesis
| Reaction Type | Co-monomer Example | Resulting Polymer Structure | Potential Application |
|---|---|---|---|
| Sonogashira Coupling | 1,4-Diiodobenzene | Alternating furan-phenylene-ethynylene | Organic field-effect transistors (OFETs) |
| Sonogashira Coupling | 2,5-Dibromothiophene | Alternating furan-thiophene-ethynylene | Organic photovoltaics (OPVs) |
| Heck Coupling (of vinyl-furan derivative) | 1,4-Divinylbenzene | Poly(furan vinylene-co-phenylene vinylene) | Light-emitting diodes (LEDs) |
Star-shaped molecules and dendrimers are classes of macromolecules that consist of a central core from which multiple branches, or "arms," radiate outwards. nih.gov These structures are of interest for applications in light harvesting, sensing, and catalysis due to their unique three-dimensional architectures and high density of functional groups at their periphery.
This compound is an excellent candidate for forming the arms of such molecules. Following deprotection, the terminal alkyne can be attached to a multifunctional core via metal-catalyzed cross-coupling reactions. For example, a core molecule like 1,3,5-triethynylbenzene (B1295396) or 1,3,5-tribromobenzene (B165230) can be coupled with the deprotected furan building block through Sonogashira reactions to create a star-shaped molecule with a central benzene (B151609) core and three radiating furan-ethynyl arms. rsc.orgrsc.org The aldehyde groups at the periphery of the resulting macromolecule can then be further functionalized to tune the molecule's solubility, electronic properties, or binding capabilities.
Table 3: Components for Star-Shaped Molecule Synthesis
| Core Molecule | Number of Arms | Synthetic Strategy | Peripheral Functional Group |
|---|---|---|---|
| 1,3,5-Tribromobenzene | 3 | Sonogashira Coupling | Aldehyde |
| 1,2,4,5-Tetraiodobenzene | 4 | Sonogashira Coupling | Aldehyde |
| Hexaiodobenzene | 6 | Sonogashira Coupling | Aldehyde |
Role in Supramolecular Assembly and Host-Guest Chemistry via Derivatives
The functional groups of this compound can be modified to create derivatives capable of participating in supramolecular chemistry. Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding, π-π stacking, and metal coordination.
The aldehyde can be converted into functional groups that are excellent hydrogen bond donors or acceptors, such as amides or ureas. The furan ring's oxygen atom can act as a hydrogen bond acceptor, while its aromatic surface can engage in π-π stacking interactions. After deprotection, the terminal alkyne can act as a weak hydrogen bond donor. More significantly, the alkyne can be converted via click chemistry into a 1,2,3-triazole ring, which introduces multiple hydrogen bond acceptors (nitrogen atoms) and a dipole moment, making it a powerful organizing element in supramolecular chemistry. researchgate.net By combining these functionalities, derivatives can be designed to self-assemble into well-defined nanostructures like sheets, fibers, or capsules for applications in sensing, encapsulation, and materials science.
Development of Functionalized Heterocycles for Medicinal Chemistry Scaffolds (structural aspects)
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. researchgate.net this compound serves as an excellent starting point for generating libraries of diverse heterocyclic compounds for drug discovery. The aldehyde is a versatile handle for structural elaboration.
One common strategy is the formation of imines (Schiff bases) through condensation with primary amines, which can then be reduced to stable secondary amines. jmchemsci.comscielo.br Alternatively, the aldehyde can participate in multicomponent reactions to rapidly build molecular complexity. The alkyne moiety offers another vector for diversification. Using the CuAAC reaction, the alkyne can be coupled with various organic azides to introduce a triazole ring linked to another pharmacophore. This approach allows for the modular assembly of complex molecules from simpler building blocks, which is a cornerstone of modern medicinal chemistry. These structural modifications allow chemists to systematically explore the chemical space around the furan core to optimize interactions with biological targets.
Table 4: Structural Diversification for Medicinal Chemistry Scaffolds
| Reaction at Aldehyde | Reaction at Alkyne (post-deprotection) | Resulting Heterocyclic System |
|---|---|---|
| Condensation with aniline (B41778) | None | N-Phenyl imine derivative |
| Knoevenagel condensation with malononitrile | None | 2-(Furan-2-ylmethylene)malononitrile |
| Condensation with hydrazine | Cycloaddition with benzyl (B1604629) azide | Furan-hydrazone linked to a benzyl-triazole |
| Reduction to alcohol | Intramolecular cyclization | Fused furan-dihydrofuran systems |
Catalytic Applications and Ligand Development
The development of novel ligands is crucial for advancing transition metal catalysis. The structure of this compound is well-suited for the synthesis of custom ligands. The aldehyde group provides a straightforward method for introducing coordinating atoms.
A primary application is the synthesis of Schiff base (imine) ligands through condensation with a wide variety of primary amines. scielo.br For example, reaction with an amino-functionalized phosphine (B1218219) could yield a bidentate P,N-ligand, while reaction with a substituted aniline could yield a simple N-donor ligand. The electronic properties of the resulting ligand can be systematically tuned by varying the substituents on the amine precursor. These imino-furfural ligands can then be complexed with various transition metals, such as chromium, palladium, or copper, to generate catalysts for reactions like olefin polymerization, cross-coupling, and oxidation. scielo.br The ethynyl group can be retained as a non-coordinating but electronically-influential substituent, or it can be elaborated to introduce additional donor sites for creating polydentate ligands.
Table 5: Ligand Synthesis from this compound
| Amine Precursor | Resulting Ligand Type | Potential Metal Complex |
|---|---|---|
| 2-Phenoxyethanamine | N,O-Imino-ether | Chromium (for olefin oligomerization) |
| 2-(Diphenylphosphino)aniline | P,N-Imino-phosphine | Palladium (for cross-coupling) |
| Histamine | N,N-Imino-imidazole | Copper (for oxidation catalysis) |
Future Directions and Emerging Research Avenues for 5 2 Trimethylsilyl Ethynyl Furan 2 Carbaldehyde
Sustainable Synthesis Approaches and Green Chemistry Principles
The synthesis of furan (B31954) derivatives is a cornerstone of green and sustainable chemistry, driven by the availability of biomass-derived platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). frontiersin.orgmdpi.com The industrial production of these precursors from agricultural feedstocks positions them as key components in the transition away from a fossil-fuel-based economy. researchgate.net For 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde, the primary synthetic challenge lies in the efficient and environmentally benign formation of the carbon-carbon bond between the furan ring and the ethynyl (B1212043) group.
The Sonogashira cross-coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is a fundamental tool for this transformation. researchgate.net Traditional Sonogashira reactions often rely on polar aprotic solvents like dimethylformamide (DMF), which face increasing regulatory and environmental scrutiny. beilstein-journals.orgbeilstein-journals.org Emerging research focuses on adapting this reaction to align with green chemistry principles. Key areas of development include:
Bio-based Solvents: Replacing conventional solvents with renewable alternatives is a major focus. Cyrene™, a solvent derived from cellulose, has shown considerable promise in palladium-catalyzed cross-coupling reactions, offering a more sustainable medium for the Sonogashira process. beilstein-journals.orgbeilstein-journals.org
Solvent-Free Conditions: Mechanochemistry, particularly high-speed ball milling, offers a pathway to eliminate bulk solvents entirely. This technique has been successfully applied to Sonogashira couplings, reducing waste and simplifying product isolation. rsc.org
Energy Efficiency: The use of microwave or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional conductive heating methods. bohrium.com
By integrating biomass-derived starting materials with greener reaction protocols, the synthesis of this compound can achieve a higher degree of sustainability.
| Parameter | Traditional Sonogashira Approach | Green Chemistry Approach |
| Starting Material | Petroleum-derived furan, halogenated intermediates | Biomass-derived furfural or HMF derivatives |
| Solvent | Polar aprotic solvents (e.g., DMF, THF) | Bio-based solvents (e.g., Cyrene™), water, or solvent-free (ball milling) |
| Catalyst System | Homogeneous palladium/copper catalysts | Heterogeneous, recyclable catalysts (e.g., SACs, supported NPs) |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, ultrasonication |
| Waste Generation | Significant solvent waste, catalyst residues in product | Minimized solvent use, easier catalyst separation and reuse |
Exploration of Novel Catalytic Systems for Efficient Transformations
Catalysis is central to the synthesis and subsequent functionalization of this compound. Research is actively pursuing novel catalytic systems that offer higher efficiency, selectivity, and recyclability than traditional homogeneous catalysts. taylorfrancis.com
For the synthesis via Sonogashira coupling, palladium-based catalysts remain dominant, but their form and application are evolving. Heterogeneous catalysts, where the active metal is supported on a solid material, are highly attractive as they can be easily separated from the reaction mixture and reused, reducing costs and preventing metal contamination of the final product. hes-so.ch A particularly advanced concept is the single-atom catalyst (SAC), where isolated metal atoms are anchored onto a support. Palladium SACs have demonstrated exceptional activity and stability in Sonogashira couplings, showcasing the potential for maximizing atom efficiency. hes-so.ch Furthermore, efforts are underway to replace expensive noble metals like palladium with more abundant and cost-effective non-noble metals such as copper, nickel, or iron. frontiersin.org
Beyond its synthesis, the functional groups of this compound—the aldehyde and the silyl-protected alkyne—are amenable to a wide range of catalytic transformations.
Aldehyde Group: Selective oxidation to a carboxylic acid can be achieved using systems like vanadyl phosphates or ruthenium-based catalysts. researchgate.netnih.gov Conversely, selective reduction to an alcohol group can be performed with various hydrogenation catalysts. d-nb.info
Alkyne Group: The trimethylsilyl (B98337) group serves as a protecting group that can be selectively removed to reveal a terminal alkyne, which is a versatile handle for further reactions like Glaser coupling or "click" chemistry.
A frontier in this area is the use of biocatalysts. Enzymes and whole-cell systems are being developed for the highly selective transformation of furan compounds, such as the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA). researchgate.netrsc.org The application of such biocatalytic systems could enable highly specific and environmentally friendly modifications of the this compound structure under mild conditions.
| Catalyst Type | Description | Advantages for Furan Transformations | Relevant Reactions |
| Heterogeneous Catalysts | Active sites are on a solid support (e.g., zeolites, metal oxides, carbon). researchgate.netmdpi.com | Easy separation, recyclability, reduced product contamination. | Sonogashira coupling, hydrogenation, oxidation. |
| Single-Atom Catalysts (SACs) | Isolated metal atoms dispersed on a support material. hes-so.ch | Maximum atom efficiency, high activity and selectivity. | Cross-coupling reactions (e.g., Sonogashira). |
| Non-Noble Metal Catalysts | Based on earth-abundant metals like Cu, Ni, Fe. frontiersin.org | Lower cost, reduced reliance on precious metals. | Hydrogenation, oxidation, C-C coupling. |
| Biocatalysts (Enzymes) | Proteins that catalyze specific chemical reactions. rsc.org | High selectivity, mild reaction conditions, renewable. | Oxidation, reduction, polymerization. |
Chemoinformatics and Machine Learning in Predicting Reactivity and Applications
The traditional process of materials discovery, which relies on trial-and-error experimentation, is being revolutionized by computational approaches. nih.gov Chemoinformatics and machine learning (ML) are emerging as powerful tools to accelerate the design of new molecules and materials by predicting their properties and reactivity before they are ever synthesized. nih.govyoutube.com
For a molecule like this compound, these predictive models can guide research in several ways:
Property Prediction: By training ML models on large datasets of known furan derivatives, it is possible to predict the physical, chemical, and electronic properties of novel structures. A notable example is the use of a graph neural network, combined with data from Density Functional Theory (DFT) calculations, to accurately predict the dielectric properties of new furan-based polyimides, guiding the design of materials for sustainable electronics. acs.orgacs.org
Reactivity Prediction: Computational methods can model reaction pathways and predict outcomes. DFT calculations can elucidate reaction mechanisms and thermodynamic parameters for the formation and transformation of furan compounds. researchgate.netmdpi.com This understanding can help optimize reaction conditions for higher yields and selectivity.
Application Discovery: Quantitative Structure-Property Relationship (QSPR) models can correlate molecular descriptors with specific functionalities. For instance, QSPR models have been successfully developed to predict the efficacy of furan derivatives as corrosion inhibitors for mild steel, enabling the virtual screening of new candidate molecules. digitaloceanspaces.com
The workflow for applying these computational tools typically involves generating a virtual library of derivatives of the target compound, calculating their molecular descriptors using computational chemistry methods, and then using a trained ML model to predict a property of interest. This in silico screening process allows researchers to prioritize the most promising candidates for laboratory synthesis, saving significant time and resources.
| Step | Description | Tools/Methods | Outcome for this compound |
| 1. Data Generation | Create a large dataset of furan-based molecules and their known properties. | Experimental databases, high-throughput DFT calculations. | A foundational dataset for training predictive models. |
| 2. Model Training | Use the dataset to train a machine learning algorithm to recognize structure-property relationships. | Graph Neural Networks, Random Forest, Support Vector Machines. | A predictive model capable of estimating properties of new furan derivatives. |
| 3. Virtual Screening | Design new derivatives of the target molecule in silico and use the trained model to predict their properties. | Molecular modeling software. | A ranked list of promising new molecules for specific applications (e.g., polymers, inhibitors). |
| 4. Synthesis & Validation | Synthesize the top-ranked candidates in the lab to verify the model's predictions. | Laboratory synthesis and characterization. | Experimental confirmation and refinement of the ML model. |
Expansion into Chemosensory and Bio-Inspired Materials through Structural Diversification
The unique structure of this compound, featuring a conjugated furan ring, an aldehyde, and a protected alkyne, makes it an excellent platform for creating advanced materials through structural diversification. The ability to precisely modify these functional groups opens avenues for developing materials with tailored sensory or biological properties.
Chemosensory Materials: The conjugated system formed by the furan ring and the ethynyl group can be extended through polymerization or coupling reactions. Deprotection of the trimethylsilyl group yields a terminal alkyne, a key functional group for creating conjugated polymers via reactions like Sonogashira polymerization. These polymers often possess interesting optoelectronic properties, such as fluorescence or conductivity, that can change upon interaction with specific chemical analytes. This change forms the basis of a chemosensor, where the material signals the presence of a target substance through a change in color or electrical signal.
Bio-Inspired and Biodegradable Materials: Furan-based polymers are being intensively investigated as sustainable, bio-based alternatives to petroleum-derived plastics such as polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netmdpi.com The di-functionality of derivatives from this compound (e.g., after converting the aldehyde to a second reactive group) allows them to act as monomers. The presence of the silicon-containing side chain is particularly intriguing. Research has shown that furan derivatives can be polymerized with hydrosilanes to create poly(silylether)s, a unique class of polymers containing Si-O-C linkages in their backbone. researchgate.net These silyl (B83357) ether bonds are susceptible to hydrolysis, suggesting that materials derived from this compound could be designed to be biodegradable, breaking down under specific environmental conditions. This aligns with the principles of circular economy and the design of materials with controlled end-of-life properties.
| Structural Modification | Reaction Type | Resulting Structure/Material | Potential Application |
| Aldehyde Condensation | Knoevenagel, Wittig, etc. | Extended π-conjugated systems | Dyes, organic electronics |
| Aldehyde Oxidation/Reduction | Catalytic oxidation/hydrogenation | Furan dicarboxylic acid or diol derivatives | Polyester or polyurethane monomers |
| Alkyne Deprotection & Polymerization | Base-catalyzed desilylation, Sonogashira polymerization | Conjugated poly(furanylene ethynylene)s | Chemosensors, organic semiconductors |
| Copolymerization with Silanes | Dehydropolymerization | Poly(silylether)s with furan units researchgate.net | Biodegradable plastics, specialty elastomers |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde?
- Methodological Answer : The synthesis typically involves Sonogashira coupling between 5-iodofuran-2-carbaldehyde and trimethylsilylacetylene under palladium catalysis. Key parameters include maintaining anhydrous conditions (e.g., using THF or DMF) and reaction temperatures between 0–25°C to prevent aldehyde oxidation. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradient) is critical to achieve >95% purity .
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Use a combination of 1H/13C NMR , FT-IR , and HRMS for structural validation. The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in 1H NMR, while the trimethylsilyl (TMS) group shows a sharp singlet at δ 0.2–0.4 ppm. IR spectra confirm the C≡C stretch (~2100 cm⁻¹) and aldehyde C=O stretch (~1680 cm⁻¹). For crystalline derivatives, X-ray diffraction resolves stereoelectronic effects at the ethynyl-furan junction .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use nitrile gloves , chemical goggles , and fume hoods due to the compound’s sensitization potential (H315/H317 hazards). Store under argon at 2–8°C to minimize moisture-induced decomposition. Emergency measures for inhalation include immediate fresh air exposure and oxygen administration if respiratory distress occurs .
Advanced Research Questions
Q. How does the TMS-ethynyl substituent influence electronic properties in furan systems?
- Methodological Answer : The TMS-ethynyl group acts as a σ-π electron-withdrawing moiety , reducing furan ring electron density (Hammett σp+ ≈ 0.78). This enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., hydrazine coupling). Cyclic voltammetry reveals a 150 mV anodic shift in oxidation potentials compared to non-substituted analogs, confirming electronic modulation .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from residual palladium catalysts (e.g., from Sonogashira reactions) and solvent matrix effects. Implement HPLC purification (>95% purity) and standardized bioassay media (e.g., DMEM vs. RPMI comparisons). Control experiments with TMS-ethynyl analogs lacking the aldehyde group isolate pharmacophoric contributions .
Q. How is this compound utilized in cross-coupling reactions for materials science?
- Methodological Answer : The aldehyde group enables Schiff base formation with amines, creating conductive polymers. Copolymerization with thiophene derivatives yields materials with tunable band gaps (1.8–2.4 eV) for organic photovoltaics. Field-effect transistor (FET) studies show charge mobility (μ) up to 0.12 cm²/V·s, attributed to the TMS-ethynyl group’s planarizing effect .
Data Contradiction Analysis
- Example : Conflicting reports on cytotoxicity may stem from impurity profiles (e.g., residual Pd) or assay-specific conditions (e.g., MTT vs. resazurin assays). Mitigate by:
Key Research Tools
| Technique | Application | Reference |
|---|---|---|
| Sonogashira Coupling | Synthesis of TMS-ethynyl derivatives | |
| X-ray Crystallography | Absolute configuration analysis | |
| Cyclic Voltammetry | Electronic property quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
